molecular formula C17H16N4OS B2924918 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1797874-93-1

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2924918
CAS No.: 1797874-93-1
M. Wt: 324.4
InChI Key: VDUDBMBZYMTDKG-UHFFFAOYSA-N
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Description

"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" is an organic compound known for its complex structure, combining pyrido[4,3-d]pyrimidine and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" typically involves multi-step organic synthesis:

  • Formation of the pyrido[4,3-d]pyrimidine core: : The reaction generally starts with a pyridine and a suitable amine in the presence of a catalyst.

  • Cyclization: : The intermediate compound undergoes cyclization to form the pyrido[4,3-d]pyrimidine ring system.

  • Attachment of the benzo[d]thiazole: : The final step involves coupling the pyrido[4,3-d]pyrimidine system with 2-ethylbenzo[d]thiazole through a methanone bridge, typically using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production would involve:

  • Optimization of reaction conditions: : Scale-up reactions may require catalyst optimization and solvent system selection.

  • Purification and isolation: : Techniques such as recrystallization and column chromatography are crucial for isolating the compound in high purity.

  • Quality control: : Ensuring consistent product quality through analytical techniques like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones when the thiazole ring is involved.

  • Reduction: : Reduction can affect the methanone bridge or the nitrogen-containing rings, leading to various reduced derivatives.

  • Substitution: : The compound's structure allows for various electrophilic and nucleophilic substitution reactions, particularly on the benzo[d]thiazole and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution reagents: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution

Major Products Formed

  • Sulfoxides and sulfones: : Through oxidation

  • Reduced methanone derivatives: : Through reduction

  • Substituted derivatives: : Via electrophilic and nucleophilic substitutions

Scientific Research Applications

Chemistry

  • Ligand design: : Used in coordination chemistry for the design of metal complexes.

  • Catalysis: : Its derivatives can act as catalysts in organic reactions.

Biology

  • Enzyme inhibition: : Potential use in the design of inhibitors for enzymes like kinases and phosphatases.

  • Drug development: : Basis for developing therapeutic agents targeting specific pathways.

Medicine

  • Anticancer research: : Studies have explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.

  • Antimicrobial research: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.

Industry

  • Material science: : Utilized in the development of new materials with specific electronic properties.

  • Polymer science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action for "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" involves interaction with molecular targets such as enzymes and receptors. Its effects can be attributed to:

  • Molecular interactions: : Binding to specific active sites on target proteins.

  • Pathway modulation: : Influencing signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[4,3-d]pyrimidine derivatives: : Share the core pyrimidine structure and exhibit similar biological activities.

  • Benzo[d]thiazole derivatives: : Known for their antimicrobial and anticancer properties.

Uniqueness

"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" stands out due to its hybrid structure, combining two pharmacophores, offering dual-target activity and enhancing its therapeutic potential.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUDBMBZYMTDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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